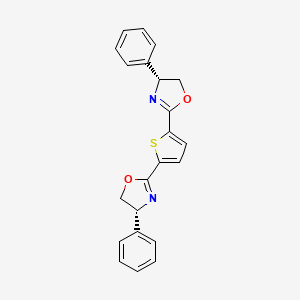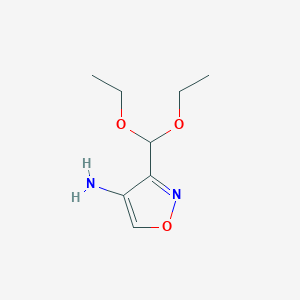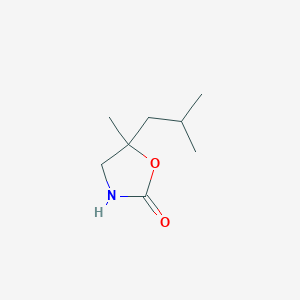
2,5-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a complex organic compound that features a thiophene core substituted with two oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Coupling with Thiophene: The oxazoline rings are then coupled with a thiophene core. This step can be achieved through various coupling reactions, such as the Stille or Suzuki coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene core can undergo oxidation to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The oxazoline rings can be reduced to form amino alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the oxazoline rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene oxides, thiophene dioxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Catalysis: The oxazoline rings can act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Mechanism of Action
The mechanism by which 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene exerts its effects depends on its application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
In Medicinal Chemistry: The oxazoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-bromo-phenyl)thiophene: Similar thiophene core but with bromine substituents instead of oxazoline rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Features benzoxazole rings instead of oxazoline rings.
Uniqueness
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is unique due to the presence of chiral oxazoline rings, which can impart specific stereochemical properties and enhance interactions with chiral environments in biological systems or asymmetric catalysis.
This compound’s combination of a thiophene core with oxazoline rings provides a versatile platform for various applications, distinguishing it from other thiophene derivatives.
Properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m0/s1 |
InChI Key |
KBTIDPIDQGWKFD-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=C(S2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)


![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
